- Photodegradation Pathways and Mechanisms of the Herbicide Metamifop in a Water/Acetonitrile Solution, Journal of Agricultural and Food Chemistry, 2010, 58(23), 12357-12365
Cas no 94050-90-5 ((R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid)
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-(4-Hydroxyphenoxy)propanoic acid
- DHPPA
- HPPA
- R-(+)-2-(HYDROXYPHENOXY)PROPIONIC
- (R)-(+)-2-(HYDROXYPHENOXY)PROPIONIC ACID
- (R)-2-(4-HYDROPHENOXY)PROPIONIC ACID
- R-2-(4-HYDROXYPHENOXY)PROPANOIC ACID
- (R)-(+)-2-(4-HYDROXYPHENOXY)PROPIONIC ACID
- (R)-2-(4-HYDROXYPHENOXY)PROPIONIC ACID
- D-2-(4-HYDROXYPHENOXY)PROPIONIC ACID
- D-HPPA
- R-(+)-2-(4-hydroxyphenoxy)propionic acid
- (2R)-2-(4-hydroxyphenoxy)propanoic acid
- (R)-(+)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID
- (2R)-
- 3,4-Hexanedione
- R(+)-2-(4-Hydroxyphenoxy)propionic acid
- Propanoicacid, 2-(4-hydroxyphenoxy)-, (R)-
- (+)-2-(4-Hydroxyphenoxy)propionic acid
- (R)-2-(p-Hydroxyphenoxy)propionicacid
- (R)-(+)-2-(4-Hydroxy Phenoxy)propionic acid
- (R)-2-(4-Hydroxyphenoxy)propanoicacid
- Hydroxyphenoxy propionic acid
- Propanoic acid, 2-(4-hydroxyphenoxy)-, (2R)-
- WSI8A5QG10
- Radianskin PW LS
- AK111064
- (R)-2-(p-hydroxyphenoxy)propionic acid
- PubChem13613
- (+/-)-2-(4-Hydroxyphenoxy)propionic acid
- Propanoic acid, 2-(4-hydroxyphenoxy)-, (R)-
- (R)-(+
- (2R)-2-(4-Hydroxyphenoxy)propanoic acid (ACI)
- Propanoic acid, 2-(4-hydroxyphenoxy)-, (R)- (ZCI)
- D
- (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid
-
- MDL: MFCD00274088
- Inchi: 1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1
- InChI Key: AQIHDXGKQHFBNW-ZCFIWIBFSA-N
- SMILES: O(C1C=CC(O)=CC=1)[C@H](C)C(=O)O
Computed Properties
- Exact Mass: 182.05800
- Monoisotopic Mass: 182.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.3
- Topological Polar Surface Area: 66.8
Experimental Properties
- Color/Form: solid
- Density: 1.3020
- Melting Point: 145-148 °C (lit.)
- Boiling Point: 367.5oCat760mmHg
- Flash Point: 151.3oC
- Refractive Index: 38 ° (C=0.1, MeOH)
- PSA: 66.76000
- LogP: 1.24410
- Specific Rotation: 58 º (c=1, MeOH)
- Optical Activity: [α]20/D +58°, c = 1 in methanol
- Solubility: Not determined
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 41
- Safety Instruction: S26-S39
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R41
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255901-500g |
(R)-2-(4-Hydroxyphenoxy)propanoic acid |
94050-90-5 | 95+% | 500g |
$153 | 2021-06-16 | |
| Chemenu | CM255901-1000g |
(R)-2-(4-Hydroxyphenoxy)propanoic acid |
94050-90-5 | 95+% | 1000g |
$234 | 2021-06-16 | |
| Ambeed | A249332-10g |
(R)-2-(4-Hydroxyphenoxy)propanoic acid |
94050-90-5 | 98% | 10g |
$5.0 | 2025-02-25 | |
| Ambeed | A249332-25g |
(R)-2-(4-Hydroxyphenoxy)propanoic acid |
94050-90-5 | 98% | 25g |
$8.0 | 2025-02-25 | |
| Ambeed | A249332-100g |
(R)-2-(4-Hydroxyphenoxy)propanoic acid |
94050-90-5 | 98% | 100g |
$20.0 | 2025-02-25 | |
| Ambeed | A249332-500g |
(R)-2-(4-Hydroxyphenoxy)propanoic acid |
94050-90-5 | 98% | 500g |
$60.0 | 2025-02-25 | |
| Ambeed | A249332-1kg |
(R)-2-(4-Hydroxyphenoxy)propanoic acid |
94050-90-5 | 98% | 1kg |
$100.0 | 2025-02-25 | |
| TRC | H949715-5g |
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid |
94050-90-5 | 5g |
$ 52.00 | 2023-09-07 | ||
| TRC | H949715-10g |
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid |
94050-90-5 | 10g |
$64.00 | 2023-05-18 | ||
| TRC | H949715-25g |
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid |
94050-90-5 | 25g |
$ 90.00 | 2022-06-04 |
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Production Method
Production Method 1
Production Method 2
- Microbial manufacture of 2-(4-hydroxyphenoxy)propionic acid, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Synthesis and characterization of herbicide chodinafop-propargyl, Nongyao, 2008, 47(9), 650-652
Production Method 4
- Herbicide composition containing metamifop and quinclorac, China, , ,
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
- Preparation clodinafop-propargyl, China, , ,
Production Method 6
- Process for the preparation of optical pure (R)-2-phenoxypropionic acid derivatives, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 1, cooled
- Synthesis of (+)-R-2-(4-hydroxyphenoxy)propionic acid, China, , ,
Production Method 8
- Synthesis and herbicidal activity of chiral aryloxyphenoxypropionic amides compounds, Youji Huaxue, 2019, 39(12), 3588-3593
Production Method 9
- Preparation of 2-(4-hydroxyphenoxy)propionic acid, Germany, , ,
Production Method 10
- Preparation of (R)- and (S)-2-(4-acylphenoxy)propanoates by Friedel-Crafts acylation of (R)- or (S)-2-phenoxypropanoates., World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
- Preparation of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid in a micro-structure reactor, China, , ,
Production Method 12
1.2 30 min, pH 8, rt
- Method for preparation of R-(+)-2-(4-hydroxyphenoxy)propionic acid, China, , ,
Production Method 13
- Herbicide composition containing metamifop and quinclorac, China, , ,
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, cooled; 2 h, cooled
- Preparation of (R)-(+)-2-para-hydroxylphenoxyl propionic acid, China, , ,
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt
- Method for preparing R-(+)-2-(4-hydroxyphenoxy)propionic acid using p-hydroxybenzaldehyde, China, , ,
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1.5
- Method for producing R-(+)-2-(4-hydroxyphenoxy)propionic acid using p-nitrophenol, China, , ,
Production Method 17
1.2 pH 2 - 3, rt
- Method for synthesizing key intermediate of herbicide clodinafop-propargyl (R)-2-(4-hydroxyphenoxy)propanoic acid, China, , ,
Production Method 18
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 40 °C; pH 1 - 2, 40 °C; 1 h, 5 - 10 °C
- Preparation of (R)-(+)-2-(4-hydroxyphenoxy) propionic acid, China, , ,
Production Method 19
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.3 pH 1
- Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides, Green Chemistry, 2014, 16(8), 3993-3998
Production Method 20
- Preparation of (R)-2-(4-hydroxyphenoxy) propionic acid, China, , ,
Production Method 21
1.2 30 °C
1.3 Reagents: Water ; 52 °C
- Synthetic method of (R)-(+)-2-(4-hydroxyphenoxy) propionic acid (DHPPA) with high quality as pesticide intermediate, China, , ,
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Raw materials
- (S)-(-)-2-Chloropropionic Acid
- (-)-Methyl Alpha-Chloropropionate
- Metamifop 90%
- Propanoic acid,2-phenoxy-, (2S)-
- Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate
- (2S)-2-chloropropanoyl chloride
- L-Lactic acid
- 1-Methylethyl (2R)-2-[4-(acetyloxy)phenoxy]propanoate
- (2R)-2-(4-Formylphenoxy)propanoic acid
- Methyl (R)-(+)-2-(4-Hydroxyphenoxy)propanoate
- (R)-2-Phenoxypropionic Acid
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Preparation Products
- Desethylpropionate Fenoxaprop P (70217-01-5)
- Propanamide, N-methyl-2-oxo-N-phenyl- (61110-50-7)
- 2-Benzoxazolinone (59-49-4)
- 6-Chloro-1,3-benzoxazol-2(3H)-one (19932-84-4)
- N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (256412-88-1)
- Propanamide, N-(2-fluorophenyl)-2-hydroxy-N-methyl- (1257227-64-7)
- 2-[4-(2-Benzoxazolyloxy)phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide (1257227-65-8)
- Fenoxaprop (95617-09-7)
- 2-Fluoro-N-methylaniline (1978-38-7)
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Suppliers
(R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid
Introduction to (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid and Its Significance in Modern Chemical Biology
Compound with the CAS number 94050-90-5, specifically identified as (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This enantiomerically pure compound has garnered attention due to its unique structural properties and potential biological activities, making it a valuable subject for further investigation and application.
The molecular structure of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid consists of a propionic acid moiety linked to a phenoxy group, which is further substituted with a hydroxyl group on the aromatic ring. This configuration imparts specific physicochemical properties that make it suitable for various applications, particularly in the development of bioactive molecules. The presence of both hydroxyl and carboxylic acid functional groups allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been a growing interest in the exploration of chiral compounds for their potential therapeutic benefits. The enantiomeric purity of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid is particularly significant, as it ensures that the compound exhibits predictable biological responses without the interference of its counterpart enantiomer. This purity is crucial in pharmaceutical applications, where the differences in activity between enantiomers can be substantial.
Current research in the field of chemical biology has highlighted the importance of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid in various biological pathways. Studies have suggested that this compound may interact with specific enzymes and receptors, leading to modulatory effects on metabolic processes. For instance, its structural similarity to certain natural metabolites suggests potential roles in enzyme inhibition or activation, which could have implications for the treatment of metabolic disorders.
The hydroxyl group in the phenoxy ring of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid is particularly noteworthy, as it provides a site for hydrogen bonding interactions with biological targets. This feature has been exploited in the design of drug molecules that require precise binding to biological receptors. Additionally, the carboxylic acid group can participate in ionic interactions, further enhancing the compound's ability to interact with biological systems.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid. These methods often involve asymmetric synthesis techniques that ensure high enantiomeric purity, which is critical for pharmaceutical applications. The ability to produce this compound reliably and cost-effectively has opened up new avenues for its use in drug discovery and development.
The potential applications of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid extend beyond traditional pharmaceuticals. Its unique chemical properties make it a promising candidate for use in agrochemicals, where it could serve as a precursor for bioactive compounds that enhance crop protection or yield improvement. Furthermore, its role in chemical biology research may lead to novel insights into disease mechanisms and therapeutic strategies.
In conclusion, compound CAS no. 94050-90-5, identified as (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, represents a significant compound in modern chemical biology and pharmaceutical research. Its unique structural features, enantiomeric purity, and potential biological activities make it a valuable asset for further investigation and application. As synthetic methods continue to improve and our understanding of biological systems deepens, the significance of this compound is likely to grow even further.
94050-90-5 ((R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid) Related Products
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- 1129-46-0((R)-2-Phenoxypropionic Acid)
- 940-31-8(2-phenoxypropanoic acid)
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